8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Overview
Description
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,2-A]pyridine ring, along with a carbaldehyde group at the 2nd position. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-A]pyridine with trifluoromethyl bromide in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products:
Oxidation: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid.
Reduction: 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its nematicidal activity is believed to result from the inhibition of key enzymes involved in the metabolic processes of nematodes . Similarly, its fungicidal activity may be due to the disruption of fungal cell membrane integrity and interference with essential biochemical pathways .
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-methanol
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine oxadiazole thioether derivatives
Comparison: Compared to its similar compounds, 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for further functionalization.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAURLDZNVRTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651288 | |
Record name | 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881841-42-5 | |
Record name | 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881841-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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